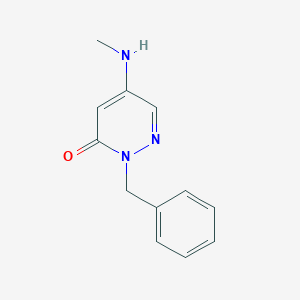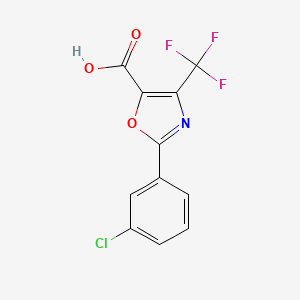
2-(3-Chlorophenyl)-4-(trifluoromethyl)-1,3-oxazole-5-carboxylic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(3-Chlorophenyl)-4-(trifluoromethyl)-1,3-oxazole-5-carboxylic acid, also known as CTX or CTX-0294885, is a small molecule inhibitor that has been extensively researched for its potential use in treating various diseases. It was first identified as a potent inhibitor of the protein kinase CK1δ in a high-throughput screening assay. Since then, it has been studied for its ability to inhibit other kinases and has shown promise in preclinical studies for the treatment of cancer, inflammation, and neurodegenerative diseases.
作用机制
2-(3-Chlorophenyl)-4-(trifluoromethyl)-1,3-oxazole-5-carboxylic acid inhibits CK1δ by binding to the ATP-binding pocket of the kinase domain. This prevents the kinase from phosphorylating its substrates, leading to the inhibition of downstream signaling pathways. In addition to CK1δ, 2-(3-Chlorophenyl)-4-(trifluoromethyl)-1,3-oxazole-5-carboxylic acid has also been shown to inhibit other kinases, including CK1ε, DYRK1A, and GSK3β.
Biochemical and Physiological Effects:
2-(3-Chlorophenyl)-4-(trifluoromethyl)-1,3-oxazole-5-carboxylic acid has been shown to have a variety of biochemical and physiological effects. In preclinical studies, it has been shown to inhibit the growth of cancer cells, reduce inflammation, and improve cognitive function in animal models of neurodegenerative diseases. 2-(3-Chlorophenyl)-4-(trifluoromethyl)-1,3-oxazole-5-carboxylic acid has also been shown to have a favorable pharmacokinetic profile, with good oral bioavailability and a long half-life in vivo.
实验室实验的优点和局限性
One advantage of using 2-(3-Chlorophenyl)-4-(trifluoromethyl)-1,3-oxazole-5-carboxylic acid in lab experiments is its specificity for CK1δ and other kinases. This allows researchers to selectively inhibit these kinases and study their downstream effects. However, one limitation of using 2-(3-Chlorophenyl)-4-(trifluoromethyl)-1,3-oxazole-5-carboxylic acid is its potential off-target effects on other kinases. Additionally, 2-(3-Chlorophenyl)-4-(trifluoromethyl)-1,3-oxazole-5-carboxylic acid may not be suitable for all experimental systems, as its effects may be cell-type or tissue-specific.
未来方向
There are several potential future directions for research on 2-(3-Chlorophenyl)-4-(trifluoromethyl)-1,3-oxazole-5-carboxylic acid. One area of interest is the development of more potent and selective inhibitors of CK1δ and other kinases. Another area of interest is the identification of biomarkers that can be used to predict response to CK1δ inhibition in cancer and other diseases. Finally, there is interest in studying the effects of 2-(3-Chlorophenyl)-4-(trifluoromethyl)-1,3-oxazole-5-carboxylic acid on circadian rhythm, as CK1δ is involved in the regulation of this process.
合成方法
The synthesis of 2-(3-Chlorophenyl)-4-(trifluoromethyl)-1,3-oxazole-5-carboxylic acid involves several steps, starting with the reaction of 3-chlorobenzaldehyde with trifluoroacetic acid to form 2-(3-chlorophenyl)-2-trifluoroacetylacetonitrile. This intermediate is then reacted with hydroxylamine hydrochloride to form 2-(3-chlorophenyl)-4-trifluoromethyl-1,3-oxazole-5-carboxylic acid hydrazide. The final step involves the reaction of the hydrazide with sodium hydroxide to form 2-(3-Chlorophenyl)-4-(trifluoromethyl)-1,3-oxazole-5-carboxylic acid.
科学研究应用
2-(3-Chlorophenyl)-4-(trifluoromethyl)-1,3-oxazole-5-carboxylic acid has been extensively studied for its potential use in treating various diseases. It has shown promise as an inhibitor of CK1δ, a protein kinase that is involved in the regulation of various cellular processes, including cell cycle progression, DNA damage response, and circadian rhythm. Inhibition of CK1δ has been shown to have therapeutic potential in cancer, inflammation, and neurodegenerative diseases.
属性
IUPAC Name |
2-(3-chlorophenyl)-4-(trifluoromethyl)-1,3-oxazole-5-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H5ClF3NO3/c12-6-3-1-2-5(4-6)9-16-8(11(13,14)15)7(19-9)10(17)18/h1-4H,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RWPMBPURYYZYIO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)C2=NC(=C(O2)C(=O)O)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H5ClF3NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.61 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-[(7-chloroquinolin-4-yl)amino]-N-ethyl-N-methylpropanamide](/img/structure/B6628310.png)
![N-[1-[ethyl(methyl)amino]-1-oxopropan-2-yl]-3-hydroxypyridine-2-carboxamide](/img/structure/B6628317.png)
![2-[1-(Pyrazolo[1,5-a]pyridine-3-carbonyl)pyrrolidin-2-yl]acetic acid](/img/structure/B6628327.png)
![1-[(1-Methylpyrazole-3-carbonyl)amino]cyclopentane-1-carboxylic acid](/img/structure/B6628330.png)

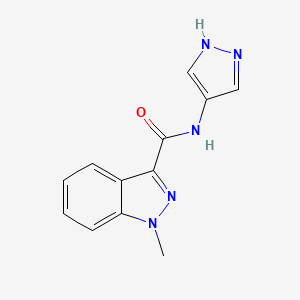
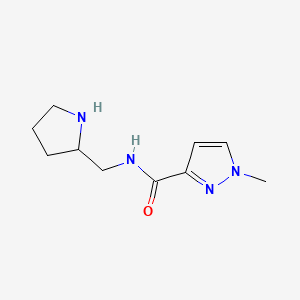
![1-[(5-Methyloxolan-2-yl)methyl]benzimidazole](/img/structure/B6628346.png)
![3-1H-indol-4-yl-1-{[4-(trifluoromethyl)phenyl]methyl}urea](/img/structure/B6628353.png)
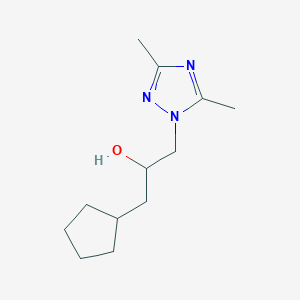
![4-[1-(dimethylamino)propan-2-yl-ethylsulfamoyl]-1H-pyrrole-2-carboxylic acid](/img/structure/B6628364.png)
![N-[4-bromo-2-(trifluoromethoxy)phenyl]prop-2-enamide](/img/structure/B6628365.png)

